molecular formula C17H10ClF3N2O3 B2982359 3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2490406-19-2

3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No. B2982359
CAS RN: 2490406-19-2
M. Wt: 382.72
InChI Key: NFHCRMFTESWYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrole-2,5-dione derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrate strong photoluminescence, making them suitable for electronic applications. The polymers, synthesized using palladium-catalyzed aryl-aryl coupling reactions, display high photochemical stability and good solubility in organic solvents. This makes them promising for use in electronic devices due to their strong photoluminescence in solutions and thin films (Beyerlein & Tieke, 2000).

Pyrrole Derivatives in Anti-Cancer Therapeutics

Pyrrole derivatives, including chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, are being investigated as inhibitors of protein kinases like EGFR and VEGFR. These compounds show potential as competitive inhibitors and antioxidants, suggesting their application in anti-inflammatory, proapoptotic, and antitumor activities (Kuznietsova et al., 2019).

Novel Reagents in Organic Synthesis

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is identified as an effective oxidizing agent in the synthesis of pyrazoles. Its use in the oxidation of 1,3,5-trisubstituted pyrazolines under mild conditions highlights its potential as a novel and reusable reagent in organic synthesis (Zolfigol et al., 2006).

Luminescent Polymers

Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore exhibit strong fluorescence, high quantum yields, and unique optical and electrochemical properties. These properties make them suitable for applications in optoelectronic devices (Zhang & Tieke, 2008).

properties

IUPAC Name

3-chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O3/c18-13-14(22-10-2-1-3-12(24)8-10)16(26)23(15(13)25)11-6-4-9(5-7-11)17(19,20)21/h1-8,22,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHCRMFTESWYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

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